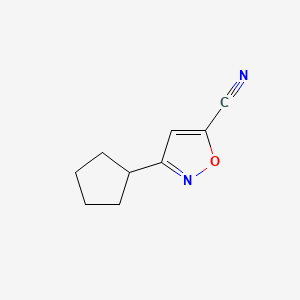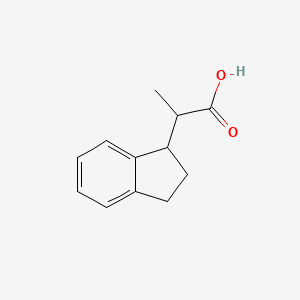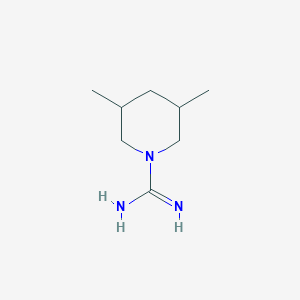
3,5-Dimethylpiperidine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C8H17N3 and a molecular weight of 155.24 g/mol . This compound is a derivative of piperidine, characterized by the presence of two methyl groups at the 3 and 5 positions and a carboximidamide group at the 1 position. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethylpiperidine-1-carboximidamide can be synthesized through the hydrogenation of 3,5-dimethylpyridine. The process involves the use of a Ru/C catalyst prepared by the impregnation method. The hydrogenation reaction is typically carried out in a trickle bed reactor under reduction conditions at 300°C in the presence of hydrogen .
Industrial Production Methods
In industrial settings, the continuous production of this compound involves a clean and solvent-free hydrogenation process. A series of Ru/C catalysts are used, and the reaction conditions are optimized to eliminate the effects of internal and external diffusion in the trickle bed reactor .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents such as lithium triethylborohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium triethylborohydride is commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
3,5-Dimethylpiperidine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dimethylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpiperidine: A related compound with similar structural features but without the carboximidamide group.
2,6-Dimethylpiperidine: Another related compound with methyl groups at different positions.
Uniqueness
3,5-Dimethylpiperidine-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Formule moléculaire |
C8H17N3 |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3,5-dimethylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C8H17N3/c1-6-3-7(2)5-11(4-6)8(9)10/h6-7H,3-5H2,1-2H3,(H3,9,10) |
Clé InChI |
SIMZYHKFUYGMAA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C(=N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
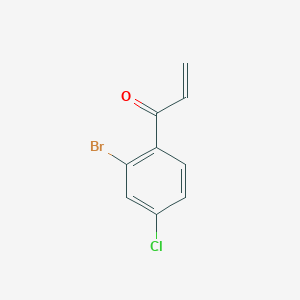
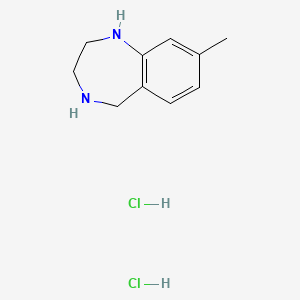
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
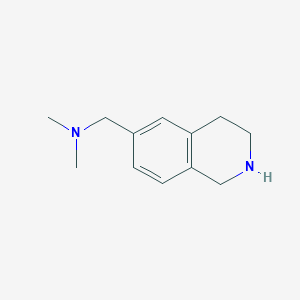

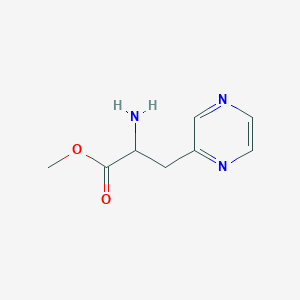
![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
